9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole 9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 57102-51-9
VCID: VC11992670
InChI: InChI=1S/C48H32N2/c1-3-11-33(12-4-1)35-19-25-39(26-20-35)49-45-17-9-7-15-41(45)43-31-37(23-29-47(43)49)38-24-30-48-44(32-38)42-16-8-10-18-46(42)50(48)40-27-21-36(22-28-40)34-13-5-2-6-14-34/h1-32H
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=C(C=C8)C9=CC=CC=C9)C1=CC=CC=C13
Molecular Formula: C48H32N2
Molecular Weight: 636.8 g/mol

9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole

CAS No.: 57102-51-9

Cat. No.: VC11992670

Molecular Formula: C48H32N2

Molecular Weight: 636.8 g/mol

* For research use only. Not for human or veterinary use.

9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole - 57102-51-9

Specification

CAS No. 57102-51-9
Molecular Formula C48H32N2
Molecular Weight 636.8 g/mol
IUPAC Name 9-(4-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole
Standard InChI InChI=1S/C48H32N2/c1-3-11-33(12-4-1)35-19-25-39(26-20-35)49-45-17-9-7-15-41(45)43-31-37(23-29-47(43)49)38-24-30-48-44(32-38)42-16-8-10-18-46(42)50(48)40-27-21-36(22-28-40)34-13-5-2-6-14-34/h1-32H
Standard InChI Key GVEOOAAZBOGDSN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=C(C=C8)C9=CC=CC=C9)C1=CC=CC=C13
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=C(C=C8)C9=CC=CC=C9)C1=CC=CC=C13

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound features two carbazole moieties linked at the 3,3'-positions, each substituted with biphenyl groups at the 9,9'-positions. This arrangement creates a planar, rigid framework that enhances electronic delocalization. The molecular formula C₄₈H₃₂N₂ reflects its large aromatic system, contributing to high thermal stability (predicted boiling point >750°C based on analogous structures) .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular Weight636.78 g/mol
Density1.17 ± 0.1 g/cm³
LogP12.88
Topological Polar Surface9.86 Ų

The high LogP value indicates extreme hydrophobicity, suggesting preferential solubility in nonpolar solvents like toluene or dichloromethane .

Synthetic Methodologies

One-Step Coupling Approach

A patented method (CN112358437B) enables efficient synthesis via Ullmann-type coupling . The reaction uses:

  • Carbazole derivatives (1 mmol)

  • 1,4-Diiodobenzene (1 mmol)

  • CuCl₂·2H₂O (1 mmol) and Ag₂CO₃ (1.2 mmol) as catalysts

  • DMPU solvent at 140°C for 48 hours .

This protocol achieves yields up to 72% after column chromatography, avoiding costly palladium catalysts .

Table 2: Optimized Reaction Conditions

ParameterValue
Temperature140°C
Time48 hours
SolventDMPU
Catalyst SystemCuCl₂/Ag₂CO₃/18-crown-6

Physicochemical Properties

Thermal Stability

While direct melting/boiling points are unreported, analogous carbazole-biphenyl systems exhibit decomposition temperatures exceeding 400°C . The compound’s vapor pressure (estimated <0.1 mmHg at 25°C) confirms low volatility .

Spectroscopic Features

  • UV-Vis: Strong absorption at 350–400 nm (π→π* transitions) .

  • Fluorescence: Emission maxima near 450 nm, typical for carbazole-based emitters .

Applications and Functional Utility

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents, leveraging its rigid scaffold for target binding .

Comparative Analysis with Related Compounds

vs. 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (MCBP)

Property9,9'-Bis-biphenyl-carbazoleMCBP
Molecular Weight636.78 g/mol484.6 g/mol
LogP12.8811.21
ApplicationsPharmaceuticalsOLEDs

The additional biphenyl groups in 9,9'-bis-biphenyl-carbazole enhance steric bulk and hydrophobicity compared to MCBP .

Challenges and Future Directions

Synthesis Optimization

Current methods require prolonged reaction times (48 hours) . Exploring microwave-assisted synthesis or alternative catalysts (e.g., Ni-based systems) could improve efficiency.

Expanded Application Testing

Empirical studies are needed to validate hypothesized roles in optoelectronics and energy storage.

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